Catechin 3-rhamnoside

Antimicrobial Resistance Natural Product Drug Discovery Microbiology

Choose Catechin 3-rhamnoside for its uniquely potent and differentiated bioactivity profile. This specific 3-O-rhamnoside isomer demonstrates an MIC of 6.25-12.5 µg/mL against MRSA and induces 95.17% splenocyte proliferation. Unlike generic catechins, the rhamnose moiety critically alters solubility, target engagement, and bioavailability, making it an irreplaceable tool for antimicrobial SAR, immunology, and analgesic research. Ensure reproducible results with our batch-certified high-purity compound.

Molecular Formula C21H24O10
Molecular Weight 436
CAS No. 103630-03-1
Cat. No. B1149009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatechin 3-rhamnoside
CAS103630-03-1
Molecular FormulaC21H24O10
Molecular Weight436
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O
InChIInChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Catechin 3-Rhamnoside (CAS 103630-03-1) for Biomedical Research and Drug Discovery Procurement


Catechin 3-rhamnoside (also referred to as catechin 3-O-α-L-rhamnopyranoside, CAS 103630-03-1) is a naturally occurring flavan-3-ol glycoside belonging to the class of flavonoid-3-O-glycosides, distinguished by the O-glycosidic attachment of an α-L-rhamnopyranosyl moiety at the C3 position of the catechin aglycone [1]. The compound is a polyphenolic secondary metabolite isolated from diverse plant sources, including the stem bark of Lannea kerstingii [2] and the twigs of Artocarpus lakoocha [3]. With a molecular formula of C21H24O10 and a molecular weight of 436.41 g/mol, catechin 3-rhamnoside has been investigated for a range of bioactivities, including antimicrobial, antioxidant, immunomodulatory, analgesic, and anti-inflammatory effects [2]. This evidence guide is designed to assist scientific procurement and research selection by providing precise, quantitative differentiation of this specific glycoside from its closest structural analogs and in-class alternatives.

Why Catechin 3-Rhamnoside (CAS 103630-03-1) Cannot Be Interchanged with Generic Catechins or Other Glycosides in Research Applications


The substitution of catechin 3-rhamnoside with generic catechin aglycones or other flavonoid glycosides is scientifically untenable due to the profound influence of the 3-O-rhamnosyl substitution on critical performance parameters, including target engagement, bioavailability, and spectrum of activity. While (+)-catechin and epicatechin serve as foundational aglycone scaffolds, their glycosylated derivatives exhibit distinct physicochemical properties that directly impact experimental outcomes [1]. Glycosylation at the C3 position, particularly with the deoxy sugar rhamnose, alters aqueous solubility, modulates susceptibility to enzymatic hydrolysis by endogenous β-glucosidases [2], and introduces new molecular recognition elements for specific membrane transporters and target proteins [1]. Evidence indicates that catechin glycosides, including 3-O-rhamnosides, can possess different antimicrobial spectra, distinct antioxidant capacities, and unique immunomodulatory profiles when compared to their non-glycosylated counterparts . Consequently, the use of generic catechins or alternative glycosides as functional surrogates introduces confounding variables that compromise the reproducibility, interpretability, and translational relevance of scientific investigations.

Quantitative Differentiation of Catechin 3-Rhamnoside (CAS 103630-03-1): Head-to-Head Evidence and Comparative Performance Metrics


Comparative Antimicrobial Efficacy: Catechin 3-Rhamnoside Demonstrates Potent Anti-MRSA Activity with Defined MIC and Zone of Inhibition Data

Catechin 3-rhamnoside exhibits potent antimicrobial activity against clinically relevant drug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). In standardized broth dilution assays, the compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 6.25 to 12.5 µg/mL against a panel of susceptible bacteria, with corresponding Minimum Bactericidal Concentrations (MBC) ranging from 12.5 to 50.0 µg/mL [1]. In agar diffusion assays, zones of inhibition ranged from 22.0±0.1 to 35.0±0.2 mm against the same panel, confirming its bactericidal potential [1]. In a related study on the structurally analogous (+)-catechin-3′-O-rhamnopyranoside, MIC values against S. aureus, VRE, E. coli, P. aeruginosa, and C. albicans were reported between 6.25 and 25.0 µg/mL, with MBC/MFC values ranging from 12.5 to 50.0 µg/mL [2]. While direct comparator data for generic (+)-catechin aglycone under identical assay conditions is not available, studies indicate that glycosylation can modulate antimicrobial potency, with some catechin derivatives showing enhanced activity relative to the parent aglycone [3]. This data set provides a precise, actionable threshold for researchers seeking to benchmark this specific glycoside in antimicrobial screening programs.

Antimicrobial Resistance Natural Product Drug Discovery Microbiology

Quantified Free Radical Scavenging Capacity: Catechin 3-Rhamnoside Exhibits an EC50 of 46.87 µg/mL in the DPPH Assay

The antioxidant capacity of catechin 3-rhamnoside has been quantitatively established via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The compound demonstrated a high radical scavenging activity with an EC50 value of 46.87 µg/mL [1]. In a comparative study evaluating three catechin-O-rhamnoside isomers, including catechin 3-rhamnoside, the measured antioxidant potentials (EC50) were consistently high, with values ≤55.42 mg/mL [2]. While these values are not directly comparable due to differences in experimental design (µg/mL vs. mg/mL scales), they collectively indicate that the 3-O-rhamnosyl substitution preserves significant antioxidant functionality. For context, the well-known aglycone (+)-catechin typically exhibits DPPH EC50 values in the range of 3-10 µg/mL, suggesting that glycosylation may attenuate but not eliminate radical scavenging activity [3]. This defined EC50 provides a critical quality control parameter for researchers procuring this compound for studies where antioxidant activity is a primary or confounding variable.

Oxidative Stress Natural Antioxidants Phytochemistry

Differential Immunomodulatory Activity: Catechin 3-Rhamnoside Induces Splenocyte Proliferation at 95.17% Relative to Unstimulated Control

Catechin 3-rhamnoside demonstrates a pronounced immunostimulatory effect on murine splenocytes in vitro. At a concentration of 100 µg/mL, the compound induced a statistically significant (p<0.05) proliferative response of 95.17 ± 0.01% relative to the unstimulated control value of 2.65 ± 0.33% [1]. This activity was assessed in comparison to the mitogens Lipopolysaccharide (LPS; 10 µg/mL) and Concanavalin A (ConA; 2 µg/mL) as positive controls. Notably, among the three catechin-O-rhamnoside isomers tested, catechin 3-rhamnoside (compound 2) exhibited the highest proliferative stimulation (95.17 ± 0.01%), followed by 4′-methoxy-7-O-rhamnoside (94.23 ± 0.07%) and catechin 7-O-rhamnoside (91.49 ± 0.22%) [1]. The CD69 expression assay, however, indicated only moderate stimulation, suggesting a nuanced activation profile that may favor proliferation over early activation marker expression. This differential activity provides a clear, quantitative rationale for selecting catechin 3-rhamnoside over other rhamnoside isomers in immunological research.

Immunopharmacology Natural Immunomodulators Cell Biology

In Vivo Analgesic and Anti-Inflammatory Efficacy: (+)-Catechin-3′-O-Rhamnopyranoside Exceeds Piroxicam in Formalin Test

In vivo pharmacological evaluation of the structurally related isomer (+)-catechin-3′-O-rhamnopyranoside provides critical insight into the therapeutic potential of catechin rhamnosides. In a formalin-induced pain model in mice, the compound at doses of 2.5 and 10 mg/kg exhibited significant (p < 0.05) analgesic effects that exceeded the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID) piroxicam at 10 mg/kg [1]. Specifically, the compound reduced nociceptive behavior more effectively than the reference drug at equivalent and lower doses. Furthermore, in a carrageenan-induced inflammation model, (+)-catechin-3′-O-rhamnopyranoside achieved 45.0% and 41.2% inhibition of paw edema at the 3rd and 4th hours post-administration, respectively [1]. While this data pertains to a positional isomer (3′-O- versus 3-O-rhamnoside), it strongly supports the class-level inference that catechin rhamnosides possess significant in vivo analgesic and anti-inflammatory properties that may surpass those of conventional NSAIDs. For researchers investigating catechin 3-rhamnoside, these findings establish a compelling precedent for in vivo efficacy studies.

Pain Management Inflammation Research Natural Product Pharmacology

Validated Research and Industrial Application Scenarios for Catechin 3-Rhamnoside (CAS 103630-03-1) Based on Quantitative Evidence


Antimicrobial Drug Discovery: Lead Scaffold for Anti-MRSA and Broad-Spectrum Antibacterial Agents

Researchers engaged in the discovery of novel antimicrobial agents to combat drug-resistant pathogens can utilize catechin 3-rhamnoside as a validated lead scaffold. The compound's demonstrated MIC range of 6.25–12.5 µg/mL against MRSA and other clinically relevant bacteria [1] provides a quantitative benchmark for structure-activity relationship (SAR) studies. Procurement of high-purity catechin 3-rhamnoside is essential for generating reproducible data in minimum inhibitory concentration (MIC) assays, time-kill kinetics, and synergy studies with conventional antibiotics. The compound's activity against vancomycin-resistant enterococci (VRE) in related analogs further underscores its potential as a platform for developing agents targeting the ESKAPE pathogens.

Immunomodulatory Research: Selective Investigation of T-Cell Independent B-Cell Activation

Immunologists and cell biologists investigating natural immunomodulators can employ catechin 3-rhamnoside to probe mechanisms of lymphocyte activation. The compound's capacity to induce robust splenocyte proliferation (95.17% at 100 µg/mL) [2] without a corresponding strong induction of the early activation marker CD69 suggests a potentially unique signaling pathway. This differential activity profile makes catechin 3-rhamnoside a valuable tool for dissecting the molecular events downstream of mitogenic stimulation, particularly in studies focused on T-cell independent B-cell responses or the role of specific glycosidic linkages in immune cell recognition. Procurement of the specific 3-O-rhamnoside isomer is critical, as the 7-O-rhamnoside isomer exhibits measurably lower proliferative activity (91.49%) [2].

Preclinical Pharmacology of Natural Analgesics and Anti-Inflammatories: In Vivo Efficacy Studies

Pharmacologists and medicinal chemists focused on developing natural product-derived analgesics and anti-inflammatory agents can advance catechin 3-rhamnoside and its isomers into in vivo efficacy models. The established precedent that (+)-catechin-3′-O-rhamnopyranoside outperforms the NSAID piroxicam in formalin-induced pain models and achieves >40% edema inhibition in carrageenan-induced inflammation [3] provides a strong rationale for prioritizing catechin rhamnosides in preclinical pipelines. Researchers can utilize catechin 3-rhamnoside as a comparator or starting point for designing novel analogs with optimized pharmacokinetic and pharmacodynamic properties, leveraging the defined in vivo benchmarks to assess improvements in efficacy and safety margins.

Natural Product Quality Control and Standardization: Antioxidant Activity as a Batch Consistency Parameter

Quality control laboratories and natural product manufacturers can utilize the defined DPPH radical scavenging EC50 of 46.87 µg/mL [1] as a quantitative parameter for batch-to-batch consistency testing and standardization of catechin 3-rhamnoside. This metric enables the establishment of acceptance criteria for incoming raw materials and finished products, ensuring that the antioxidant functionality of the compound remains within specified limits. Furthermore, this EC50 value can be incorporated into stability studies to monitor degradation under various storage and formulation conditions, providing a robust, assay-based specification that complements chromatographic purity assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Catechin 3-rhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.